molecular formula C7H14O3 B2951277 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane CAS No. 132230-40-1

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane

Cat. No.: B2951277
CAS No.: 132230-40-1
M. Wt: 146.186
InChI Key: QRCVMVSQOASXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane (CAS 132230-40-1) is an organic compound with the molecular formula C 7 H 14 O 3 and a molecular weight of 146.18 g/mol . The compound is characterized by an oxirane (epoxide) ring, a highly reactive three-membered cyclic ether that serves as a versatile intermediate in synthetic chemistry . The specific structure of this molecule, which incorporates an ether-linked 1-methoxypropan-2-yl group, suggests its potential utility as a building block or monomer. Compounds containing oxirane functional groups are widely used in the preparation of polymers, coatings, and hydrogels through ring-opening polymerization or cross-linking reactions . Researchers may explore its application in developing advanced materials, where its reactivity can be leveraged to modify polymers or create novel copolymer networks. As a specialty chemical, it offers value for investigations in organic synthesis and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-(1-methoxypropan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(3-8-2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCVMVSQOASXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method involves using zinc-magnesium-aluminium (ZnMgAl) catalysts to facilitate the reaction . The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives.

Scientific Research Applications

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biochemical applications .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Molecular Formula Substituent Features Key References
This compound C₇H₁₄O₃ Ether chain (methoxypropan-2-yl)
2-(((2-(4-Fluorophenyl)allyl)oxy)methyl)oxirane C₁₂H₁₃FO₂ Allyloxy group with 4-fluorophenyl
2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane C₁₃H₁₈O₃ Phenoxy group with 2-methoxyethyl chain
Pentaerythritol tetraglycidyl ether C₁₇H₂₄O₈ Four glycidyl ether groups on pentaerythritol core
2-((1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane C₁₁H₁₀Cl₂O Chlorinated cyclopropyl and benzyl groups

Key Observations :

  • Ether vs. Aromatic Substituents : The target compound’s methoxypropan-2-yl group imparts flexibility and hydrophobicity, contrasting with aromatic derivatives (e.g., 4-fluorophenyl in ), which enhance rigidity and electronic effects.
  • Multifunctionality: Pentaerythritol tetraglycidyl ether has four reactive epoxide groups, enabling high crosslinking density, unlike the monoepoxide structure of the target compound.

Key Observations :

  • Reactivity Trends: Electron-withdrawing groups (e.g., nitro in ) increase oxirane ring electrophilicity, accelerating nucleophilic attacks.
  • Biobased Alternatives : Epoxy-HOSME highlights the shift toward sustainable epoxides, whereas the target compound is synthetic.

Hazard and Regulatory Profiles

Key Observations :

  • Toxicity : Chlorinated epoxides (e.g., ) exhibit higher acute toxicity than the target compound.
  • Regulatory Scrutiny : Compounds like 2-ethylhexyl derivatives face significant new use reporting (SNUR) under TSCA , while the target compound’s regulatory status is less documented.

Biological Activity

2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane, also known as a methoxypropanol derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in terms of anticancer properties, enzyme inhibition, and other pharmacological effects.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 132230-40-1
  • Molecular Formula : C7H16O3

Biological Activity Overview

Research has indicated that compounds with oxirane (epoxide) structures often exhibit significant biological activities, including anticancer and anti-inflammatory effects. The methoxy group present in this compound may enhance its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the role of oxime and oxime ether moieties in improving the anticancer properties of various compounds. For instance, derivatives of oximes have shown potent inhibition against several cancer cell lines, including:

  • MV4-11 Cells : Inhibition of FLT3 kinase activity with an IC50 value of 7.89 nM.
  • MCF-7 Cells : Significant antiproliferative activity was observed with IC50 values as low as 0.04 μM for specific analogs .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, through pathways involving key kinases such as CDK2 and GSK3β .

Enzyme Inhibition

Oxime derivatives have been reported to inhibit a range of kinases and enzymes critical in cancer progression:

Enzyme IC50 (μM) Effect
FLT30.001Significant inhibition
CDK20.04Antiproliferative activity
GSK3β-Inhibition of cancer cell proliferation

The presence of the oxime group enhances binding affinity due to its ability to form hydrogen bonds, which is crucial for interaction with enzyme active sites .

Case Studies

A notable study evaluated the cytotoxic effects of various oxime derivatives on human colorectal carcinoma (HCT-116), human lung cancer (A549), and human liver carcinoma (Huh7). The results indicated that many derivatives exhibited IC50 values ranging from 0.1 to 1 μM, demonstrating their potential as therapeutic agents against multiple cancer types .

Another investigation focused on the metabolic pathways of methoxypropanol derivatives, revealing rapid excretion rates and low toxicity profiles in animal models. This suggests a favorable safety margin for potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.